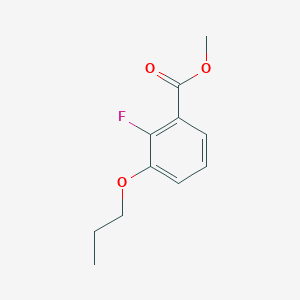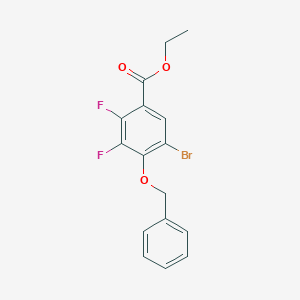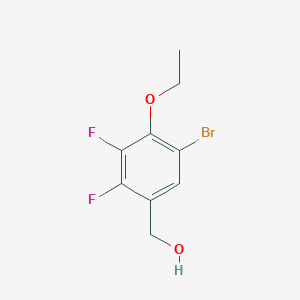![molecular formula C19H23BO2 B6293126 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane CAS No. 2253981-35-8](/img/structure/B6293126.png)
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, or 4,4,5,5-TM-2-MPB-1,3,2-D, is a novel dioxaborolane compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology, as well as its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-TM-2-MPB-1,3,2-D has been studied for its potential applications in scientific research. It has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 4,4,5,5-TM-2-MPB-1,3,2-D is not yet fully understood. However, it is believed that the compound acts as an electron-rich Lewis acid, which can facilitate the transfer of electrons. This enables the compound to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-TM-2-MPB-1,3,2-D have not yet been fully studied. However, it is believed that the compound may have the potential to act as an anti-inflammatory agent and to act as an antioxidant. It may also have the potential to inhibit the growth of certain types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4,5,5-TM-2-MPB-1,3,2-D in lab experiments include its low cost and its high yield. It is also a relatively safe compound, as it is not toxic or volatile. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 4,4,5,5-TM-2-MPB-1,3,2-D include further studies on its biochemical and physiological effects, as well as its potential applications in biotechnology and medicine. Additionally, further research could be conducted on its potential use as a corrosion inhibitor and as a plasticizer. Further studies could also be conducted on its potential use as a catalyst in organic synthesis reactions. Finally, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent.
Synthesemethoden
4,4,5,5-TM-2-MPB-1,3,2-D can be synthesized by a variety of methods. One method involves the reaction of 4-methyl-[1,1'-biphenyl]-3-yl bromide with tetramethyl-2-dioxaborolane in the presence of a base, such as potassium carbonate. This reaction produces the desired product in high yield. Other methods involve the use of a variety of organic solvents, such as dichloromethane, toluene, and methanol.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJHVLHLUGLGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)



![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)





